1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Overview
Description
- The intermediate product from the first step is then reacted with phenyl isocyanate to form the imidazolidine-2,4-dione ring.
- Reaction conditions: This step is usually carried out in the presence of a catalyst like dibutyltin dilaurate at elevated temperatures.
Industrial Production Methods:
- Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The phenyl and ethoxy groups can participate in electrophilic aromatic substitution reactions.
- Common reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxybenzoic acid, while reduction of the sulfonyl group can produce 4-ethoxyphenylthiol.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
- Research has explored its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known bioactive compounds.
Industry:
- The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Molecular Targets and Pathways:
- The compound exerts its effects primarily through interaction with specific enzymes and receptors. For example, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access.
- Pathways involved include the inhibition of inflammatory mediators and modulation of signal transduction pathways related to pain and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting with 4-ethoxybenzenesulfonyl chloride, the piperidine ring is introduced through a nucleophilic substitution reaction with piperidine under basic conditions.
- Reaction conditions: Typically performed in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine.
Comparison with Similar Compounds
1-(4-Ethoxyphenylsulfonyl)piperidine: Shares the piperidine and sulfonyl moieties but lacks the imidazolidine-2,4-dione ring.
3-Phenylimidazolidine-2,4-dione: Contains the imidazolidine-2,4-dione and phenyl groups but lacks the piperidine and sulfonyl moieties.
Uniqueness:
- The unique combination of the piperidine, sulfonyl, and imidazolidine-2,4-dione moieties in 1-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-2-30-19-8-10-20(11-9-19)31(28,29)23-14-12-17(13-15-23)24-16-21(26)25(22(24)27)18-6-4-3-5-7-18/h3-11,17H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORURNUPPJUABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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